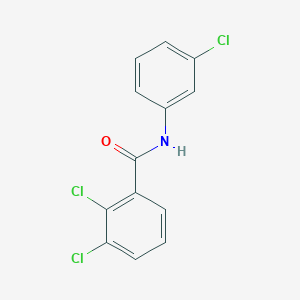

2,3-dichloro-N-(3-chlorophenyl)benzamide

Description

Properties

IUPAC Name |

2,3-dichloro-N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO/c14-8-3-1-4-9(7-8)17-13(18)10-5-2-6-11(15)12(10)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNDZKCTTGZYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(3-chlorophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as pyridine, and a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to around 60°C for a few hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of 2,3-dichloro-N-(3-chlorophenyl)benzamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(3-chlorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Reduction Reactions: The compound can be reduced to form amines or other derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

Substitution: Formation of substituted benzamides.

Reduction: Formation of amines.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2,3-Dichloro-N-(3-chlorophenyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(3-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the benzene ring enhance the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Structural Differences

- Substituent Effects: Chlorine at the 2- and 3-positions on the benzoyl ring (target compound) increases steric hindrance compared to mono-chlorinated analogues (e.g., 3-chloro-N-(3-chlorophenyl)benzamide), reducing rotational freedom between rings . Nitro groups (e.g., in 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide) introduce stronger electron-withdrawing effects, altering reactivity and intermolecular interactions .

- Conformational Flexibility: Compounds with ortho-chlorine substituents (e.g., 2-chloro-N-(2,3-dichlorophenyl)benzamide) exhibit synperiplanar alignment between the C=O group and ortho-Cl, stabilizing specific crystal packing motifs . The absence of nitro or pyridazinone groups in the target compound limits its π-π stacking interactions compared to derivatives like those in .

Hydrogen Bonding and Crystal Packing

- The target compound and its analogues (e.g., N-(3-chlorophenyl)benzamide) form N–H···O hydrogen-bonded C(4) chains, but differences in substituent positions modulate chain geometry .

- In 3-chloro-N-(3,5-dichlorophenyl)benzamide, additional Cl substituents on the aniline ring disrupt chain continuity, leading to less dense packing compared to the target compound .

Q & A

Basic: What are the standard methods for synthesizing 2,3-dichloro-N-(3-chlorophenyl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step nucleophilic acyl substitution reaction. A common approach is coupling 2,3-dichlorobenzoic acid derivatives (e.g., acid chlorides) with 3-chloroaniline under anhydrous conditions. Optimization includes:

- Catalyst selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to enhance efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Recrystallization from ethanol or methanol yields high-purity crystals, confirmed via melting point and spectroscopic analysis (IR, NMR) .

Basic: How is the molecular structure of 2,3-dichloro-N-(3-chlorophenyl)benzamide characterized experimentally?

Answer:

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., the trans conformation of the amide group relative to substituents). Hydrogen-bonding networks (N–H⋯O) are mapped to explain crystal packing .

- Spectroscopy :

Advanced: How do substituent positions (e.g., chlorine atoms) influence the conformational and crystallographic properties of this compound?

Answer:

Substituent positions dictate molecular geometry and intermolecular interactions:

- Dihedral angles : Meta-chloro substituents on the phenyl ring induce steric effects, leading to dihedral angles of ~55–69° between benzamide and aniline rings. This impacts molecular planarity and packing efficiency .

- Hydrogen bonding : Chlorine electronegativity enhances N–H⋯O hydrogen bond strength, stabilizing infinite chains along crystallographic axes (e.g., c-axis in monoclinic systems) .

- Comparative analysis : Contrast with analogues (e.g., 3-chloro-N-(2-chlorophenyl)benzamide) reveals syn/anti conformational preferences based on substituent proximity .

Advanced: What computational tools are recommended for refining the crystal structure and predicting physicochemical properties?

Answer:

- Structure refinement : SHELX suite (SHELXL for refinement, SHELXS for solution) is widely used for small-molecule crystallography. WinGX provides a GUI for data integration and visualization .

- Molecular modeling : DFT calculations (e.g., Gaussian, ORCA) predict vibrational spectra, electrostatic potentials, and thermodynamic stability. For example, Mulliken charges quantify chlorine’s electron-withdrawing effects .

- Docking studies : AutoDock Vina or Schrödinger Suite assesses binding affinities to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) analysis .

Advanced: How can researchers resolve contradictions in reported structural data (e.g., varying dihedral angles) for halogenated benzamides?

Answer:

- Systematic benchmarking : Compare multiple datasets (e.g., Cambridge Structural Database entries) to identify outliers.

- High-resolution data : Use synchrotron X-ray sources to reduce measurement errors (< 0.01 Å resolution).

- Dynamic effects : Molecular dynamics simulations account for temperature-dependent conformational flexibility .

- Crystallographic software validation : Cross-check refinements with Olex2 or PLATON to detect overfitting .

Advanced: What methodologies are employed to evaluate the biological activity of 2,3-dichloro-N-(3-chlorophenyl)benzamide?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based substrates.

- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled competitors) quantify affinity (Kd).

- Cellular models : Assess cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines.

- SAR optimization : Introduce substituents (e.g., trifluoroacetyl groups) to enhance hydrophobic interactions, guided by co-crystallization data .

Basic: What are the critical considerations for ensuring reproducibility in synthesizing and characterizing this compound?

Answer:

- Purity control : Monitor reaction progress via TLC/HPLC. Impurities >1% can skew crystallographic and biological data.

- Crystallization consistency : Use standardized solvent ratios (e.g., ethanol/water 3:1 v/v) and cooling rates (1°C/min).

- Data reporting : Include CIF files for crystallographic studies and raw spectral data (e.g., NMR FIDs) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.